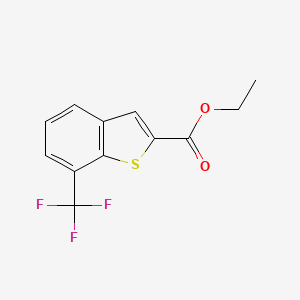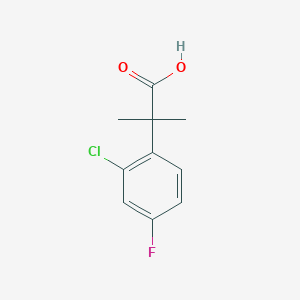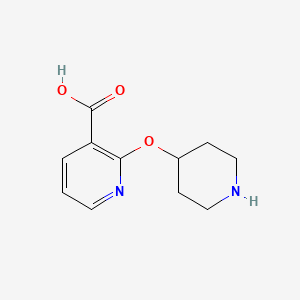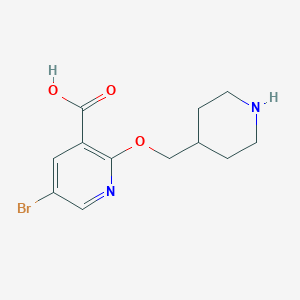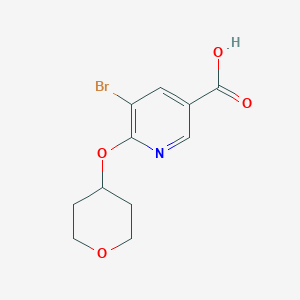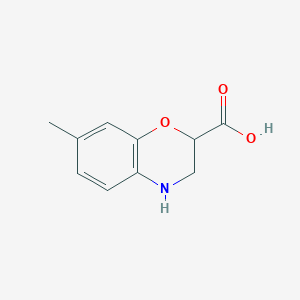![molecular formula C7H5ClF3NO B1391681 [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol CAS No. 1228182-61-3](/img/structure/B1391681.png)
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol
Descripción general
Descripción
“[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol” is a type of organic compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the use of various trifluoromethyl-containing building blocks . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of “[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol” is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a chlorine atom . The trifluoromethyl group (-CF3) is a key structural motif in this compound .Aplicaciones Científicas De Investigación
Agrochemical Industry
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol: is a key intermediate in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are extensively used in the agrochemical industry. These derivatives play a crucial role in the protection of crops from pests. The introduction of TFMP derivatives like fluazifop-butyl has led to the development of over 20 new agrochemicals with ISO common names .
Pharmaceutical Applications
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs. Compounds containing this group, including derivatives of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol, have been used in the development of various medications. For instance, the trifluoromethyl group is present in drugs like sorafenib, which is used for the therapy of advanced hepatocellular carcinoma .
Veterinary Medicine
In veterinary medicine, TFMP derivatives are utilized due to their unique physicochemical properties that contribute to biological activity. Several veterinary products containing the TFMP moiety have been granted market approval, showcasing the importance of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol in this field .
Material Engineering
The compound’s derivatives are used in material engineering due to their thermal stability and resistance to degradation. Applications include thermal-transfer agents, surfactants, and membranes, where the stability of the trifluoromethyl group is advantageous .
Synthesis of Bioactive Molecules
The unique characteristics of the pyridine moiety combined with the fluorine atom make [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol derivatives suitable for the synthesis of bioactive molecules. These compounds are expected to find novel applications due to their biological activities .
Development of Organic Fluorinated Compounds
The development of organic compounds containing fluorine, such as those derived from [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol, is a growing research topic. These compounds are significant in the advancement of agrochemicals, pharmaceuticals, and functional materials due to their unique properties imparted by the fluorine atom .
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
[3-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLGJAXMRKALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




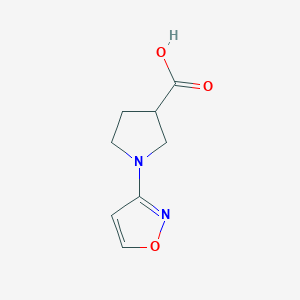
![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)

